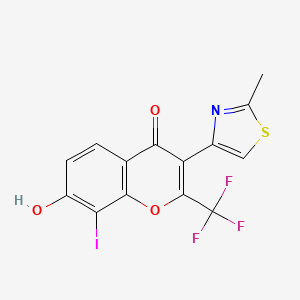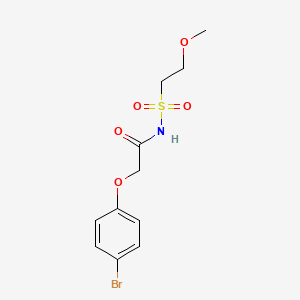![molecular formula C15H25N3O3S B7553260 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It was first synthesized by Sankyo Company in Japan in 1999 and has since been studied for its potential therapeutic applications in cancer and other diseases.
作用機序
1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors like this compound can alter the acetylation status of histones, leading to changes in gene expression patterns. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells. It has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile as a research tool is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, this compound selectively targets specific HDAC isoforms, which can help researchers to better understand the role of these enzymes in cancer and other diseases. However, this compound also has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider these factors when designing experiments using this compound.
将来の方向性
There are several promising directions for future research on 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents, such as immunotherapy or targeted therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Finally, researchers are also exploring the potential of this compound for the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action as an HDAC inhibitor has been extensively studied, and it has shown promising results in preclinical and clinical trials. Further research is needed to fully understand its potential and limitations and to identify new therapeutic applications.
合成法
The synthesis of 1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile involves several steps, including the reaction of 4-(2-methylsulfonylethyl)piperazine-1-carboxylic acid with cyclohexanone, followed by the addition of cyanogen bromide and triethylamine to form the final product. The process has been optimized to achieve high yields and purity.
科学的研究の応用
1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile has been extensively studied for its potential therapeutic applications in cancer. It works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By blocking HDAC activity, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
1-[4-(2-methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-22(20,21)12-11-17-7-9-18(10-8-17)14(19)15(13-16)5-3-2-4-6-15/h2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTSEEQGYFTVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCN(CC1)C(=O)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

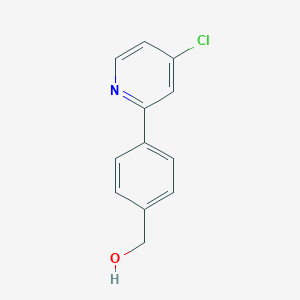
![5-(2-fluorophenyl)-N-[4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7553209.png)
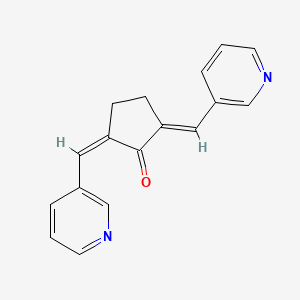
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile](/img/structure/B7553220.png)
![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)

![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)
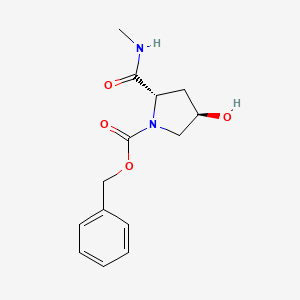
![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)
